N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
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Description
N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H23N3O2S2 and its molecular weight is 353.5. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
The structural conformation of related compounds shows that molecules often have a folded conformation about specific atoms, indicating potential interactions and orientations in biological systems or crystal matrices. Studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have highlighted how molecular conformations can influence the chemical and physical properties of such compounds, which might extend to the application of N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide in areas like drug design and materials science (Subasri et al., 2017).
Anticancer and Antimicrobial Potential
Compounds with similar structural frameworks have demonstrated significant potential as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key targets in cancer therapy and antibacterial drug design. This suggests that this compound could be explored for its utility in inhibiting these crucial enzymes, offering a pathway for the development of new therapeutic agents (Gangjee et al., 2008).
Heterocyclic Chemistry and Synthesis
The role of such compounds in heterocyclic chemistry is underscored by their utility in synthesizing complex molecules with diverse biological activities. For instance, the synthesis of thienopyridines and other fused derivatives from related compounds has been shown to be an effective approach in creating molecules with potential biological applications. This suggests avenues for the use of this compound in the synthesis of novel heterocyclic compounds with pharmacological relevance (Harb et al., 2006).
Drug Design and Molecular Docking
Studies on similar molecules have also ventured into their potential as ligands for various receptors, indicating the importance of such compounds in drug design and development. The ability to optimize such molecules for higher potency against specific targets through modifications suggests that this compound could be a valuable scaffold for designing more effective pharmacological agents (Altenbach et al., 2008).
Properties
IUPAC Name |
N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-4-6-8-19-15(21)14-12(7-9-22-14)18-16(19)23-10-13(20)17-11(3)5-2/h7,9,11H,4-6,8,10H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZLQDRYWMDMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.